molecular formula C24H24N2O6 B8075113 (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline

Cat. No. B8075113
M. Wt: 436.5 g/mol
InChI Key: DSGCPQRUOSTFEF-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the proline backbone, with the Fmoc group attached to one of the nitrogen atoms and the Alloc group attached to the other .


Chemical Reactions Analysis

In terms of reactivity, the Fmoc group can be removed under mildly acidic conditions, while the Alloc group can be removed using palladium catalysts. This selective deprotection allows for further reactions to be carried out on the free amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the Fmoc and Alloc groups. For example, the compound would likely be solid at room temperature, and its solubility would depend on the solvent used .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used in the context of peptide synthesis, then its role would be as an intermediate that allows for the selective addition of other amino acids .

Future Directions

The use of protected amino acids like “(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline” is crucial in the field of peptide synthesis. Future research could explore more efficient methods of synthesis, new protecting groups, or novel applications of these compounds .

properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCPQRUOSTFEF-VFNWGFHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline

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